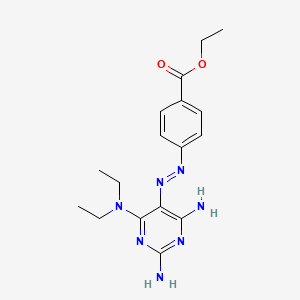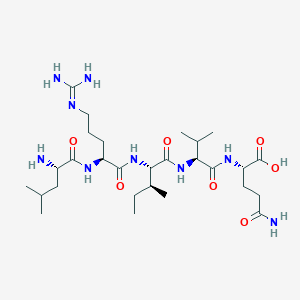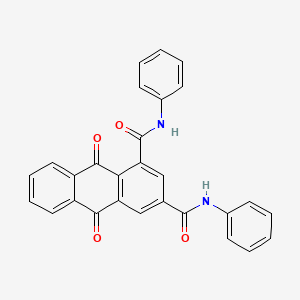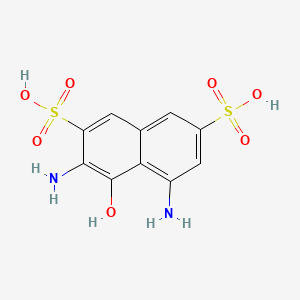![molecular formula C12H16O2 B14180130 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL CAS No. 856814-97-6](/img/structure/B14180130.png)
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol chain, with an allyl group (prop-2-en-1-yl) substituent on the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(prop-2-en-1-yl)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. This intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxypropanols
Applications De Recherche Scientifique
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol:
Uniqueness
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group and a propanol chain makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
856814-97-6 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-(2-prop-2-enylphenoxy)propan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-2-6-11-7-3-4-8-12(11)14-10-5-9-13/h2-4,7-8,13H,1,5-6,9-10H2 |
Clé InChI |
XWQHPJPIVSSATP-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=C1OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)

![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)




![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)



![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
